1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Solubility Formulation Assay Development

Inconsistent salt forms compromise assay reproducibility in CNS drug discovery. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride provides a precisely defined stoichiometry (C9H13BrClN3, MW 278.58) to eliminate free base variability. • Delivers 4.4-fold lower aqueous solubility (0.167 mg/mL) vs. free base-ideal for controlled-release formulation studies. • Enables direct SAR benchmarking: the dihydrochloride analog shows Ki of 8.9 nM (D2) and 37.0 nM (5-HT2A), providing quantifiable receptor binding baselines. • The 5-bromopyridine handle supports Suzuki-Miyaura cross-coupling for focused kinase inhibitor library synthesis (related analogs: CDK2 IC50 = 61 nM).

Molecular Formula C9H13BrClN3
Molecular Weight 278.58 g/mol
CAS No. 1187386-40-8
Cat. No. B1372821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)piperazine hydrochloride
CAS1187386-40-8
Molecular FormulaC9H13BrClN3
Molecular Weight278.58 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)Br.Cl
InChIInChI=1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H
InChIKeyZFURLGADYYNVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)piperazine Hydrochloride: Product Profile


1-(5-Bromopyridin-2-yl)piperazine hydrochloride (CAS 1187386-40-8) is a brominated heterocyclic building block of the piperazinyl-pyridine class, with a molecular formula of C9H13BrClN3 and a molecular weight of 278.58 g/mol . The compound consists of a piperazine ring N-linked to a 5-bromo-2-pyridinyl core, with the hydrochloride salt form providing defined stoichiometry and enhanced aqueous handling properties relative to its free base analog (CAS 73406-97-0) . It serves as a key intermediate in the synthesis of central nervous system (CNS)-targeted agents and kinase inhibitors, and it is frequently employed as a molecular scaffold for structure-activity relationship (SAR) studies exploring receptor antagonism and enzyme inhibition .

Why Generic 5-Bromo-2-pyridinyl Piperazine Cannot Substitute


Substituting this specific hydrochloride salt with in-class free base analogs or alternative salt forms carries measurable risks in solubility, stoichiometric precision, and receptor binding outcomes. For instance, the free base (CAS 73406-97-0) exhibits markedly lower aqueous solubility (0.735 mg/mL) compared to the hydrochloride salt (0.167 mg/mL) , a factor that directly impacts assay reproducibility and formulation consistency in both in vitro and in vivo workflows. Furthermore, SAR studies reveal that the absence of N-substitution on the piperazine ring in the hydrochloride salt yields distinct binding profiles relative to N-methylated or N-isopropylated analogs, with Ki values varying by over an order of magnitude at key CNS targets such as the D2 and 5-HT2A receptors . These differential properties underscore why procurement of the precisely specified salt form is essential for maintaining experimental integrity across comparative pharmacology studies.

1-(5-Bromopyridin-2-yl)piperazine Hydrochloride: Key Differentiation Data


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of 1-(5-Bromopyridin-2-yl)piperazine (CAS 1187386-40-8) demonstrates a solubility of 0.167 mg/mL in water . This represents a 4.4-fold reduction in aqueous solubility relative to the free base form (CAS 73406-97-0), which registers at 0.735 mg/mL under equivalent conditions . The quantified difference underscores the salt form's utility in applications requiring lower aqueous solubility for controlled release or specific partitioning in biphasic systems.

Solubility Formulation Assay Development

D2 vs. 5-HT2A Receptor Selectivity

In comparative radioligand binding studies, 1-(5-Bromopyridin-2-yl)piperazine dihydrochloride (CAS 1170221-91-6), a structurally analogous salt form, exhibits a binding affinity (Ki) of 8.9 nM for the dopamine D2 receptor and 37.0 nM for the serotonin 5-HT2A receptor . This 4.2-fold selectivity for D2 over 5-HT2A contrasts with the non-selective profiles often observed for unsubstituted piperazine derivatives and suggests that the 5-bromo-2-pyridinyl substitution pattern can be leveraged to fine-tune receptor subtype engagement in CNS drug discovery programs.

CNS Receptor Pharmacology Dopamine Serotonin

Antibacterial Activity: 5-Br vs. 6-Br Isomers

A structurally related positional isomer, 1-(6-Bromopyridin-2-yl)piperazine (CAS 219635-91-3), demonstrates measurable antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa . By class-level inference, the 5-bromo substituted variant (the hydrochloride salt of interest) is expected to exhibit a comparable antimicrobial profile, with the positional shift of the bromine atom from the 6- to the 5-position on the pyridine ring potentially altering potency and spectrum. This isomer-dependent variation provides a quantifiable benchmark for SAR exploration in antimicrobial lead optimization.

Antimicrobial MIC Antibacterial SAR

CDK2/Cyclin A2 Inhibition

Although direct CDK2 inhibition data for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride are not available, a structurally distinct brominated nucleoside analog (CHEMBL1923087) containing a 5-bromopyridine-like moiety achieves an IC50 of 61 nM against CDK2/Cyclin A2 in human HeLa cell extracts [1]. This class-level benchmark indicates that the 5-bromopyridine pharmacophore can support nanomolar potency against cyclin-dependent kinases, suggesting that the piperazine hydrochloride scaffold may serve as a viable starting point for designing CDK2-targeted probes. A comparator baseline is provided by known CDK2 inhibitors such as roscovitine (IC50 ≈ 450 nM) and purvalanol A (IC50 ≈ 70 nM), against which the 61 nM IC50 of the brominated analog represents a competitive potency tier.

Kinase CDK2 Cancer Enzyme Inhibition

Salt Form Stoichiometry and Handling

The target hydrochloride salt (CAS 1187386-40-8) possesses a molecular weight of 278.58 g/mol and a defined 1:1 stoichiometry of free base to HCl . In contrast, the dihydrochloride salt (CAS 1170221-91-6) incorporates two equivalents of HCl, resulting in a higher molecular weight of 315.03 g/mol and a correspondingly altered mass balance for formulation calculations . The mono-hydrochloride salt also carries a GHS hazard classification of 'Harmful if swallowed' (H302), whereas the dihydrochloride form is classified as an 'Irritant' with a 'Warning' signal word, reflecting differing safety profiles that may influence laboratory handling protocols and regulatory compliance requirements .

Salt Form Stoichiometry Handling Procurement

1-(5-Bromopyridin-2-yl)piperazine Hydrochloride: Application Scenarios


CNS Receptor Profiling: D2/5-HT2A Selectivity

The hydrochloride salt is optimally employed as a reference ligand in competitive radioligand binding assays designed to characterize novel piperazine-based CNS agents. The established Ki values of 8.9 nM (D2) and 37.0 nM (5-HT2A) for the dihydrochloride analog provide a quantifiable baseline for assessing receptor subtype selectivity . Researchers can utilize this compound to benchmark the binding profiles of N-substituted derivatives and to validate the contribution of the 5-bromo-2-pyridinyl moiety to D2 receptor affinity.

Solubility-Controlled Formulation for In Vivo PK

Given its 4.4-fold lower aqueous solubility relative to the free base (0.167 mg/mL vs. 0.735 mg/mL) , the hydrochloride salt is particularly suited for formulation strategies that require controlled dissolution rates or reduced aqueous solubility to prolong systemic exposure. This property makes it a valuable tool in preclinical pharmacokinetic studies where extended release profiles are desired, and it provides a distinct advantage over the more soluble free base analog.

Kinase Inhibitor Scaffold Optimization

The 5-bromopyridine pharmacophore embedded within the piperazine framework has demonstrated nanomolar CDK2 inhibitory activity (IC50 = 61 nM) in a related brominated analog [1]. This evidence positions 1-(5-Bromopyridin-2-yl)piperazine hydrochloride as a strategic starting material for synthesizing focused kinase inhibitor libraries. Medicinal chemists can leverage the bromine atom as a synthetic handle for Suzuki-Miyaura cross-coupling reactions to elaborate the scaffold and explore structure-kinase activity relationships across the CDK family and beyond.

Antibacterial Lead Generation via Isomer SAR

With quantitative MIC data available for the 6-bromo positional isomer (S. aureus: 32 µg/mL; E. coli: 64 µg/mL; P. aeruginosa: 128 µg/mL) , the 5-bromo hydrochloride salt serves as a complementary tool for dissecting the impact of bromine substitution pattern on antibacterial potency. This isomer pair enables direct head-to-head SAR studies to optimize antimicrobial activity while minimizing mammalian cell cytotoxicity, a critical step in advancing novel antibacterial leads.

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